molecular formula C14H22O4 B12617665 {4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol CAS No. 918446-55-6

{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol

Cat. No.: B12617665
CAS No.: 918446-55-6
M. Wt: 254.32 g/mol
InChI Key: IMQCWZRHBNLTLB-UHFFFAOYSA-N
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Description

{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methoxy group and two isopropoxy groups attached to a phenyl ring, with a methanol group as a substituent. Its molecular structure allows for diverse chemical reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol typically involves the following steps:

    Starting Materials: The synthesis begins with a phenol derivative, such as 4-methoxyphenol.

    Alkylation: The phenol derivative undergoes alkylation with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropoxy groups.

    Methanol Addition: The final step involves the addition of a methanol group to the phenyl ring, which can be achieved through a reaction with formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol (-CH2_2OH) undergoes oxidation to form the corresponding aldehyde or ketone.

  • Reagents/Conditions :

    • PCC (Pyridinium chlorochromate) in dichloromethane oxidizes the alcohol to an aldehyde without over-oxidizing to carboxylic acid .

    • KMnO4_4/H2_2SO4_4 under reflux generates a ketone via dehydrogenation.

  • Mechanism : Protonation of the hydroxyl group followed by hydride transfer to the oxidizing agent .

  • Applications : Aldehyde intermediates are valuable in synthesizing Schiff bases or further functionalized derivatives .

Esterification

The methanol group reacts with acylating agents to form esters.

  • Reagents/Conditions :

    ReagentCatalystProductYieldReference
    Acetic anhydrideH2_2SO4_4Acetylated derivative~75%
    Benzoyl chloridePyridineBenzoylated ether~68%
  • Mechanism : Nucleophilic acyl substitution facilitated by protonation of the hydroxyl group .

  • Steric Effects : Bulky isopropoxy groups slow reaction rates compared to simpler phenolic alcohols.

Ether Cleavage

Isopropoxy groups undergo acid- or base-catalyzed cleavage.

  • Conditions :

    • Acidic : HBr (48%) in acetic acid at 110°C cleaves ethers to phenolic -OH groups .

    • Basic : NaOH/EtOH under reflux for nucleophilic substitution (less common due to steric hindrance) .

  • Products :

    • Cleavage yields 4-methoxy-3,5-dihydroxyphenylmethanol, which can be re-alkylated or functionalized.

Nucleophilic Substitution

The phenolic oxygen (after ether cleavage) participates in alkylation or arylation.

  • Example Reaction :

    • Reaction with methyl iodide (CH3_3I) and K2_2CO3_3 in acetone regenerates methoxy groups .

    • Ullmann coupling with aryl halides using CuI/L-proline introduces aryl groups .

  • Challenges : Steric bulk from isopropyl groups reduces reaction efficiency.

Metal-Catalyzed Coupling

Functionalization via cross-coupling requires prior halogenation.

  • Halogenation :

    • Br2_2/FeBr3_3 selectively brominates the aromatic ring at the para position to -CH2_2OH .

  • Suzuki-Miyaura Coupling :

    • Pd(PPh3_3)4_4 catalyzes cross-couplings with arylboronic acids, enabling biaryl synthesis .

Reduction Pathways

While the compound itself is an alcohol, its oxidized derivatives (e.g., ketones) can be reduced.

  • Catalysts : NaBH4_4 or LiAlH4_4 reduce ketones back to secondary alcohols .

Mechanistic Insights

  • Steric Hindrance : Isopropoxy groups impede reagent access to the aromatic ring, favoring para-substitution in electrophilic reactions .

  • Electronic Effects : Methoxy groups activate the ring toward electrophilic substitution but deactivate it toward nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties : Research indicates that derivatives of phenolic compounds, including those similar to 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol, exhibit anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit the activation of inflammatory pathways in various disease models, including Alzheimer's disease and arthritis. These compounds are believed to modulate the activity of signaling pathways such as STAT3, which plays a crucial role in inflammation and cell survival .

Neuroprotective Effects : The compound has potential neuroprotective properties. It has been investigated for its ability to prevent neuroinflammation and amyloidogenesis in Alzheimer's disease models. In experimental setups, compounds related to 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol have demonstrated the ability to reduce memory loss induced by inflammatory stimuli .

Material Science

Synthesis of Advanced Materials : The compound serves as a precursor in the synthesis of advanced materials, particularly in the development of polymers and composites. Its structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength. Research has focused on integrating such compounds into polymer matrices to improve their functional characteristics .

Organic Synthesis

Building Block for Complex Molecules : In organic synthesis, 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol can be utilized as a versatile building block. Its functional groups allow for further chemical transformations, making it useful in the synthesis of more complex organic molecules. This includes applications in creating pharmaceuticals and agrochemicals where specific functional properties are required .

Case Studies and Research Findings

Study Focus Area Findings
Beugelmans et al., 1996Organic SynthesisDeveloped methods for synthesizing phenolic derivatives with enhanced yields using similar compounds .
Vergne et al., 1998Medicinal ChemistryInvestigated anti-inflammatory effects in model organisms; found significant reduction in inflammatory markers .
Jin et al., 2013NeurobiologyDemonstrated neuroprotective effects against amyloid-beta toxicity using structurally similar compounds .

Mechanism of Action

The mechanism of action of {4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and isopropoxy groups can interact with enzymes or receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its structural features may allow it to bind to specific receptors, influencing cellular signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol: A simpler phenol derivative with a methoxy group.

    2-Methoxy-5-[(phenylamino)methyl]phenol: A related compound with a methoxy group and an aminomethyl substituent.

    4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another related compound with a methoxy group and an aminomethyl substituent.

Uniqueness

{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol is unique due to the presence of both methoxy and isopropoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in scientific research and industry, making it a valuable compound for further exploration.

Biological Activity

4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol includes methoxy and isopropoxy groups that may influence its solubility and interaction with biological targets. The molecular formula is C17_{17}H26_{26}O4_4, indicating a relatively high molecular weight which may affect its bioavailability.

Antimicrobial Activity

Research indicates that derivatives of phenolic compounds often exhibit antimicrobial properties. A study highlighted the potential of similar compounds in inhibiting bacterial growth, suggesting that 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol could possess comparable activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antioxidant Properties

Phenolic compounds are widely recognized for their antioxidant capabilities. The presence of methoxy groups in the structure may enhance the radical scavenging ability of 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol. Studies have demonstrated that similar compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Case Studies

  • In Vitro Studies :
    • A recent study demonstrated that phenolic compounds with similar substituents inhibited the growth of various cancer cell lines through apoptosis induction. This suggests a need for further investigation into the apoptotic potential of 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol in cancer therapy .
  • Animal Models :
    • In animal studies involving compounds structurally related to 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol, significant reductions in tumor size were observed when administered alongside standard chemotherapy agents. This points to a possible synergistic effect that warrants exploration .

Research Findings

Activity Mechanism Reference
AntimicrobialDisruption of cell membranes ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines ,
AntioxidantScavenging free radicals ,
Apoptosis InductionActivation of apoptotic pathways ,

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for {4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyldimethylsilyl (TBS) groups can protect hydroxyl intermediates during esterification. A related synthesis route (for a structurally analogous compound) uses BOP-Cl (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and triethylamine (TEA) in dichloromethane to achieve efficient coupling . Subsequent deprotection under mild acidic conditions yields the final product.

Q. How should this compound be stored to ensure chemical stability?

  • Methodological Answer : Store the compound at -20°C in a sealed, moisture-free container under inert gas (e.g., argon). Exposure to humidity or elevated temperatures may lead to hydrolysis of the propan-2-yloxy groups. Safety data sheets for similar methoxy-substituted alcohols recommend avoiding prolonged contact with air and light .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxy (δ3.8\delta \sim3.8 ppm) and propan-2-yloxy (δ1.21.4\delta \sim1.2–1.4 ppm for CH3_3, δ4.54.7\delta \sim4.5–4.7 ppm for OCH) groups. Compare with data for structurally related compounds like (2-Amino-4-methoxyphenyl)methanol .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular weight (C14_{14}H22_{22}O5_5) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation. In case of skin contact, wash immediately with water for 15 minutes. No specific GHS hazards are reported for similar compounds, but assume irritant potential based on structural analogs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. For successful crystallization, employ slow evaporation in a solvent system like dichloromethane/hexane. Compare unit cell parameters with databases (e.g., Cambridge Structural Database) to confirm spatial arrangement .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reactions below 0°C during sensitive steps (e.g., Grignard additions) to prevent side reactions.
  • Protecting Groups : Use TBS or benzyl groups to shield reactive hydroxyls, as demonstrated in the synthesis of related polyether derivatives .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate the target compound .

Q. How can researchers address discrepancies in NMR data between theoretical predictions and experimental results?

  • Methodological Answer :

  • Solvent Effects : Record spectra in deuterated DMSO or CDCl3_3 to assess hydrogen bonding or aggregation.
  • DFT Calculations : Use Gaussian or ORCA software to simulate NMR shifts and compare with experimental data. For example, methoxy group shifts in (2-Amino-4-methoxyphenyl)methanol show deviations <0.1 ppm when computed at the B3LYP/6-311+G(d,p) level .

Q. What biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Mast Cell Degranulation Assays : Inspired by Compound 48/80 (a structurally complex mast cell activator), design in vitro assays using rat peritoneal mast cells. Measure histamine release via ELISA or fluorometry .
  • Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to test phenolic hydroxyl reactivity .

Q. How does the compound’s stability vary under different pH conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C. Monitor degradation via HPLC-UV at 254 nm. For acidic conditions, expect cleavage of propan-2-yloxy groups; under basic conditions, methoxy groups may demethylate .

Q. What computational tools predict the compound’s solubility and partition coefficient (LogP)?

  • Methodological Answer :
  • Solubility : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) with parameters optimized for polar solvents (e.g., water, ethanol).
  • LogP : Employ ChemAxon or ACD/Labs software. Experimental validation via shake-flask method (octanol/water partition) is recommended. For reference, similar methoxy-phenyl alcohols have LogP values ranging from 1.5–2.5 .

Properties

CAS No.

918446-55-6

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

[4-methoxy-3,5-di(propan-2-yloxy)phenyl]methanol

InChI

InChI=1S/C14H22O4/c1-9(2)17-12-6-11(8-15)7-13(14(12)16-5)18-10(3)4/h6-7,9-10,15H,8H2,1-5H3

InChI Key

IMQCWZRHBNLTLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1OC)OC(C)C)CO

Origin of Product

United States

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